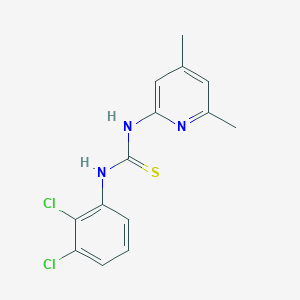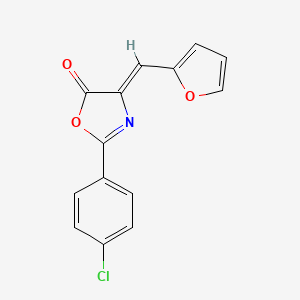
2-(4-chlorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 4CPIOL and is a member of the oxazole family of compounds. The unique structure of 4CPIOL makes it a promising candidate for use in various scientific research applications.
作用機序
The mechanism of action of 4CPIOL is not fully understood. However, studies have shown that this compound exerts its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell proliferation and survival. 4CPIOL has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth, including cyclin-dependent kinases and matrix metalloproteinases.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 4CPIOL has also been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 4CPIOL in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for use in cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4CPIOL. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the mechanism of action of 4CPIOL, which could lead to the development of more effective cancer treatments. Additionally, research on the potential applications of 4CPIOL in other areas, such as neurodegenerative diseases, is also needed.
合成法
The synthesis of 4CPIOL can be achieved through several methods, including the condensation of 4-chlorobenzaldehyde with furfural and urea in the presence of a catalyst. Other methods include the reaction of 4-chlorobenzaldehyde with furfural in the presence of ammonium acetate and acetic acid. The yield of 4CPIOL can be improved by using a refluxing solvent such as ethanol or methanol.
科学的研究の応用
4CPIOL has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4CPIOL exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4CPIOL has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
CAS番号 |
111865-34-0 |
|---|---|
分子式 |
C14H8ClNO3 |
分子量 |
273.67 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8ClNO3/c15-10-5-3-9(4-6-10)13-16-12(14(17)19-13)8-11-2-1-7-18-11/h1-8H |
InChIキー |
GILSFAUKYGJQTP-UHFFFAOYSA-N |
異性体SMILES |
C1=COC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)
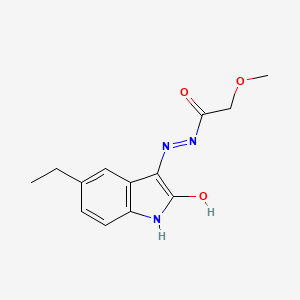



![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)
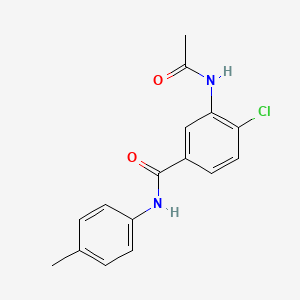
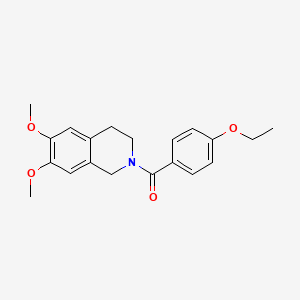
![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)
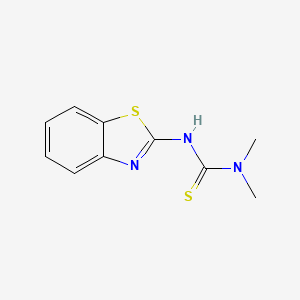
![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
